
N-Ac-R-4-Nitro-Phenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ac-R-4-Nitro-Phenylglycine is a derivative of phenylglycine, an amino acid with a phenyl group attached to the alpha carbon. This compound is characterized by the presence of a nitro group at the para position of the phenyl ring and an acetyl group attached to the nitrogen atom. It is a white solid with significant biological activity and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ac-R-4-Nitro-Phenylglycine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde undergoes amino cyanation . Another method includes the reductive amination of phenylglyoxylic acid . The reaction conditions typically involve the use of strong acids and bases, such as hydrochloric acid and sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes with heterogeneous catalysts . These methods are designed to optimize yield and purity while minimizing the use of excess reagents and harsh conditions. Microwave and ultrasound-assisted reactions have also been employed to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-Ac-R-4-Nitro-Phenylglycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, often using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity of the ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include amines, oximes, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Ac-R-4-Nitro-Phenylglycine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-Ac-R-4-Nitro-Phenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Ac-R-4-Nitro-Phenylglycine include:
Phenylglycine: A related amino acid with a phenyl group attached to the alpha carbon.
N-Phenylglycine: Another derivative with a phenyl group attached to the nitrogen atom.
4-Nitrophenylalanine: An amino acid derivative with a nitro group at the para position of the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a nitro group, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C10H10N2O5 |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9(10(14)15)7-2-4-8(5-3-7)12(16)17/h2-5,9H,1H3,(H,11,13)(H,14,15)/t9-/m1/s1 |
Clave InChI |
CBWGGVSOZSVTEK-SECBINFHSA-N |
SMILES isomérico |
CC(=O)N[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


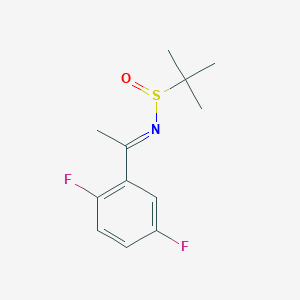
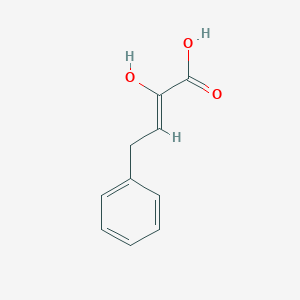
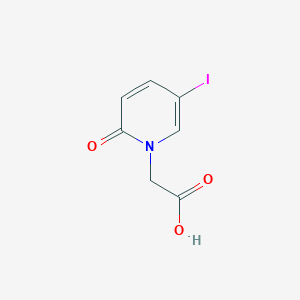

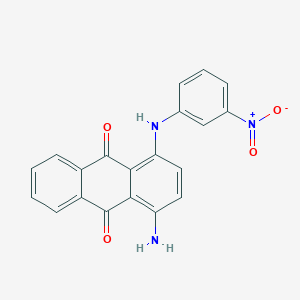
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

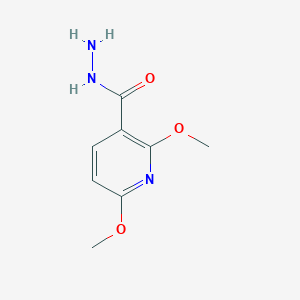
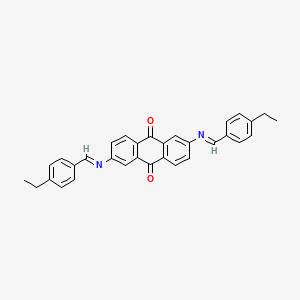
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
